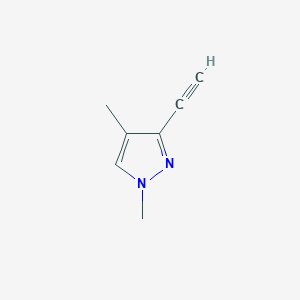

3-Ethynyl-1,4-dimethylpyrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethynyl-1,4-dimethylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2/c1-4-7-6(2)5-9(3)8-7/h1,5H,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWDVGJYAFIOSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1C#C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2105612-53-9 | |

| Record name | 3-ethynyl-1,4-dimethyl-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Reactivity and Transformation Pathways of 3 Ethynyl 1,4 Dimethylpyrazole

Reactions Involving the Terminal Alkyne Functionality

The terminal alkyne group of 3-ethynyl-1,4-dimethylpyrazole is a versatile handle for various coupling and addition reactions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Functionalization

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent "click chemistry" reaction that allows for the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes and azides. nih.govimist.ma This reaction is known for its mild conditions, high yields, and tolerance of a wide variety of functional groups. nih.govacs.org The Cu(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent like sodium ascorbate, facilitates the formation of the triazole ring. nih.gov In the context of this compound, the CuAAC reaction provides a straightforward method to link the pyrazole (B372694) moiety to other molecules, which is particularly useful in the development of functional materials and pharmaceutical compounds. nih.gov The reaction proceeds with high atom economy and often in benign solvents, including water. nih.gov

A representative scheme for the CuAAC reaction involving this compound is shown below:

Glaser Coupling for Conjugated Systems Formation

The Glaser coupling is a classic method for the oxidative coupling of terminal alkynes to form symmetric diynes. This reaction is typically carried out in the presence of a copper(I) salt, such as cuprous chloride or iodide, an oxidant (often air or oxygen), and a base. The reaction proceeds through a copper acetylide intermediate. For this compound, Glaser coupling provides a direct route to conjugated systems containing two pyrazole units linked by a butadiyne bridge. These extended π-systems can exhibit interesting photophysical and electronic properties.

Hydroamination and Cyclization Reactions of Ethynylpyrazoles

Hydroamination involves the addition of an N-H bond across a carbon-carbon multiple bond. wikipedia.org For ethynylpyrazoles, this reaction can be catalyzed by various metals, including rare-earth metals, late transition metals, and even under metal-free, Brønsted acid-mediated conditions. researchgate.netmdpi.com The hydroamination of the alkyne can be followed by a cyclization step, providing access to a variety of heterocyclic structures. dicp.ac.cn For instance, the intramolecular hydroamination of a suitably substituted ethynylpyrazole can lead to the formation of fused ring systems. Intermolecular hydroamination with various amines can also be achieved, leading to enamine intermediates that can undergo further transformations. dicp.ac.cnuib.no

Hydroboration Reactions of Pyrazole-Substituted Alkynes

Hydroboration of alkynes is a powerful method for the synthesis of vinylboranes and, after subsequent oxidation, carbonyl compounds. youtube.comchemistrysteps.com The reaction typically involves the addition of a borane (B79455) reagent, such as borane (BH3) or a substituted borane, across the triple bond. libretexts.org For terminal alkynes like this compound, the hydroboration-oxidation sequence generally leads to the formation of an aldehyde via an anti-Markovnikov addition of the hydroxyl group. chemistrysteps.com The use of bulky borane reagents can prevent a second hydroboration from occurring on the resulting alkene. libretexts.org The reaction proceeds through a syn-addition of the hydroborane, leading to a cis-alkenylborane intermediate. libretexts.org This intermediate can then be oxidized, typically with hydrogen peroxide in a basic solution, to yield an enol that tautomerizes to the corresponding aldehyde. youtube.comchemistrysteps.com

Reactivity of the Pyrazole Heterocycle

The pyrazole ring itself possesses a distinct reactivity profile, influenced by the two adjacent nitrogen atoms.

Nucleophilic and Electrophilic Reactivity Profiles of the Pyrazole Ring

The pyrazole ring is an electron-rich aromatic system. researchgate.net The presence of the two nitrogen atoms influences the electron density at different positions of the ring. The C4 position is generally the most electron-rich and, therefore, most susceptible to electrophilic attack. chemicalbook.comchim.it Conversely, the C3 and C5 positions are more electron-deficient, making them potential sites for nucleophilic attack, although such reactions are less common. chemicalbook.comchim.it

The N1 position of the pyrazole ring, bearing a hydrogen in the parent pyrazole, can be deprotonated by a base to form a pyrazolate anion, which is a potent nucleophile. encyclopedia.pub The N2 nitrogen, with its lone pair of electrons, is the basic center of the molecule and can be protonated or react with electrophiles. encyclopedia.pubpharmajournal.net The introduction of substituents on the pyrazole ring can further modify its reactivity. For example, electron-donating groups can increase the nucleophilicity of the ring, while electron-withdrawing groups can enhance its susceptibility to nucleophilic attack. chim.it

| Position | Reactivity | Typical Reactions |

|---|---|---|

| N1 | Nucleophilic (after deprotonation) | Alkylation, Acylation |

| N2 | Nucleophilic/Basic | Protonation, Coordination to metals, Alkylation |

| C3 | Electrophilic | Nucleophilic substitution (with suitable leaving groups) |

| C4 | Nucleophilic | Electrophilic substitution (e.g., halogenation, nitration) |

| C5 | Electrophilic | Nucleophilic substitution (with suitable leaving groups) |

Functionalization at Peripheral Positions of the Pyrazole Nucleus

While the ethynyl (B1212043) group is a primary site of reactivity, the pyrazole nucleus of this compound can also undergo functionalization, particularly at the C5 position. This position is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups that can modulate the molecule's electronic properties and steric profile.

One key example of this peripheral functionalization is Vilsmeier-Haack formylation. This reaction introduces an aldehyde group (-CHO) at the C5 position of the pyrazole ring. The process typically involves the use of a formylating agent, such as a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This transformation yields 3-ethynyl-5-formyl-1,4-dimethylpyrazole, a derivative with an added reactive handle for further synthetic modifications.

Another significant functionalization is nitration. The introduction of a nitro group (-NO₂) at the C5 position can be achieved using nitrating agents. This reaction results in the formation of 3-ethynyl-1,4-dimethyl-5-nitropyrazole. The electron-withdrawing nature of the nitro group significantly alters the electronic landscape of the pyrazole ring, influencing its reactivity in subsequent transformations.

These reactions underscore the ability to selectively modify the pyrazole core while preserving the synthetically valuable ethynyl group, thereby expanding the utility of this compound as a scaffold in medicinal chemistry and materials science.

Table 1: Functionalization Reactions at the C5 Position of this compound

| Reaction Type | Reagents | Product |

| Vilsmeier-Haack Formylation | POCl₃, DMF | 3-ethynyl-5-formyl-1,4-dimethylpyrazole |

| Nitration | Nitrating Agent (e.g., HNO₃/H₂SO₄) | 3-ethynyl-1,4-dimethyl-5-nitropyrazole |

Tandem Reactions and Cascade Processes Utilizing the Ethynyl Pyrazole Motif

The strategic placement of the ethynyl group on the pyrazole ring facilitates a range of tandem and cascade reactions. These processes, where multiple bond-forming events occur in a single operation, offer an efficient pathway to complex molecular structures from relatively simple starting materials.

A notable tandem process involving this compound is its isomerization to a highly reactive allene (B1206475) intermediate, followed by an in-situ cycloaddition reaction. This sequence leverages the propensity of terminal alkynes to rearrange under specific conditions, typically with a base, to form the corresponding 1,2-diene (allene).

The resulting pyrazolyl-substituted allene is not isolated but immediately participates in cycloaddition reactions with suitable trapping agents. For instance, in the presence of dipolarophiles or dienophiles, the allene can undergo [3+2] or [4+2] cycloadditions, respectively. This strategy has been employed to construct novel heterocyclic systems fused to the pyrazole core. The specific outcome of the cycloaddition is dictated by the nature of the trapping agent and the electronic properties of the allene. This tandem approach provides a powerful tool for rapidly increasing molecular complexity.

The dual reactivity of this compound makes it an ideal starting point for the rational design of complex molecules through multi-step synthetic sequences. Its ability to participate in well-established reactions like the Sonogashira cross-coupling and click chemistry (specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition or CuAAC) at the ethynyl position is a cornerstone of this utility.

For example, a Sonogashira coupling can be performed to attach an aryl or heteroaryl group to the ethynyl moiety. Subsequently, the functional groups on this newly introduced substituent or at the C5 position of the pyrazole (introduced as described in section 3.2.2) can be elaborated. This step-wise approach allows for the controlled and predictable assembly of intricate molecular frameworks. The resulting complex structures, often containing multiple heterocyclic units, are of significant interest in the development of new pharmaceutical agents and functional materials. The pyrazole core, combined with the triazole ring formed via a click reaction, can act as a stable scaffold for positioning functional groups in three-dimensional space.

Table 2: Multi-Step Synthesis Example Starting from this compound

| Step | Reaction Type | Reactant(s) | Resulting Intermediate/Product |

| 1 | Sonogashira Coupling | Aryl Halide, Pd catalyst, Cu(I) catalyst, Base | 3-(Arylethynyl)-1,4-dimethylpyrazole |

| 2 | Click Chemistry (CuAAC) | Organic Azide, Cu(I) catalyst | 1-Aryl-4-(1,4-dimethyl-1H-pyrazol-3-yl)-1H-1,2,3-triazole |

Coordination Chemistry and Ligand Design Principles

Pyrazole (B372694) Derivatives as Ligands in Metal Complexation

Pyrazole and its derivatives are five-membered heterocyclic aromatic compounds containing two adjacent nitrogen atoms. researchgate.netnih.gov One of these nitrogen atoms possesses a lone pair of electrons that is readily available for coordination to a metal center, while the other is typically involved in the aromatic system. researchgate.net The presence of substituents on the pyrazole ring can significantly influence its electronic and steric properties, thereby tuning the characteristics of the resulting metal complexes. csic.es

The coordination of pyrazole-based ligands to metal ions can lead to the formation of complexes with diverse nuclearities and geometries. researchgate.net They can act as monodentate, bidentate, or even polydentate ligands, depending on the number and nature of the donor atoms incorporated into the ligand structure. nih.gov The versatility of pyrazole ligands has made them valuable building blocks in various areas, including catalysis, materials science, and bioinorganic chemistry.

Chelation Modes and Coordination Geometries in Ethynyl (B1212043) Pyrazole Complexes

The introduction of an ethynyl (-C≡CH) group onto the pyrazole ring, as in the case of 3-Ethynyl-1,4-dimethylpyrazole, adds another dimension to its potential coordination behavior. The ethynyl group itself can participate in coordination to metal centers through its π-system or, upon deprotonation, as an acetylide ligand.

While specific studies on this compound are absent, one can hypothesize its potential chelation modes based on related structures. It could potentially act as:

A monodentate N-donor ligand: The pyrazole ring nitrogen (N2) would be the primary coordination site.

A bidentate N,C-donor ligand: Involving the pyrazole nitrogen and the ethynyl group, potentially forming a five-membered chelate ring. This would likely require the deprotonation of the ethynyl C-H bond.

A bridging ligand: The pyrazole ring could bridge two metal centers, and the ethynyl group could coordinate to a third metal ion or participate in hydrogen bonding or other supramolecular interactions.

The coordination geometry of the resulting metal complexes would be dictated by the preferred coordination number of the metal ion, the steric bulk of the ligand, and the specific chelation mode adopted. Common geometries for metal complexes include tetrahedral, square planar, and octahedral.

Synthesis and Characterization of Ethynyl Pyrazole Metal Complexes

The synthesis of metal complexes with pyrazole-based ligands typically involves the reaction of a metal salt with the ligand in a suitable solvent. nih.gov The characterization of these complexes is crucial to determine their structure and properties. Standard analytical techniques employed include:

X-ray Crystallography: Provides definitive information about the solid-state structure, including bond lengths, bond angles, and coordination geometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: (¹H, ¹³C NMR) gives insights into the ligand environment in solution and can confirm the coordination of the ligand to the metal.

Infrared (IR) Spectroscopy: Can identify the coordination of the pyrazole ring and the presence of the ethynyl group through characteristic vibrational frequencies.

UV-Visible Spectroscopy: Provides information about the electronic transitions within the complex.

Mass Spectrometry: Confirms the molecular weight of the complex.

Without experimental data for this compound complexes, no specific characterization data can be presented.

Integration into Supramolecular Coordination Assemblies and Metal-Organic Frameworks (MOFs)

The directional nature of the coordination bonds formed by pyrazole ligands makes them excellent candidates for the construction of supramolecular assemblies and MOFs. aip.org These materials are of great interest due to their potential applications in gas storage, separation, catalysis, and sensing.

The ethynyl group in this compound could play a significant role in the formation of such extended structures. The rigid, linear nature of the ethynyl moiety can act as a spacer, leading to the formation of porous frameworks. Furthermore, the terminal alkyne can participate in various reactions, such as "click chemistry," to further functionalize the resulting materials.

While the potential for this compound to be used as a building block for MOFs and supramolecular structures is high, a search of the current scientific literature reveals no specific examples of its use in this context. The principles of MOF design suggest that this ligand could be a valuable component, but experimental validation is required.

Catalytic Applications of Systems Derived from 3 Ethynyl 1,4 Dimethylpyrazole

Design and Synthesis of Pyrazole-Based Ligands for Catalysis

The design and synthesis of pyrazole-based ligands are central to their application in catalysis. The pyrazole (B372694) ring system offers a versatile scaffold whose steric and electronic properties can be systematically modified. nih.gov The synthesis of the pyrazole core itself can be achieved through various methods, such as the condensation of a β-diketone with hydrazine (B178648). mdpi.com For substituted pyrazoles like 3-Ethynyl-1,4-dimethylpyrazole, multi-step syntheses are required.

The general synthetic strategy involves first constructing the dimethyl-substituted pyrazole ring. For instance, 3,4-dimethylpyrazole can be prepared from butanone and paraformaldehyde through a sequence of condensation, cyclization, dehydrogenation, and salt-forming reactions. google.com Another approach involves the reaction of hydrazine hydrate (B1144303) with 3-methyl-3-butene-2-one or 1,2-dimethyl propylene (B89431) triol in sulfuric acid. google.com Similarly, 3,5-dimethylpyrazole (B48361) is readily synthesized from the reaction of acetylacetone (B45752) with hydrazine sulfate (B86663) or hydrazine hydrate. nih.govresearchgate.net

Once the desired methylated pyrazole core is obtained, the ethynyl (B1212043) group can be introduced. A common method for this is the palladium-catalyzed Sonogashira coupling reaction between a halogenated pyrazole and a terminal alkyne. This highlights the modularity of pyrazole ligand synthesis, where functional groups can be introduced sequentially to tune the ligand's properties for specific catalytic applications. mdpi.com The N-methylation to form the 1,4-dimethylpyrazole (B91193) structure is a subsequent step. The flexible design and synthesis of pyrazole derivatives allow for the creation of a wide array of ligands, including bidentate and tridentate structures, which can coordinate with various transition metals to form catalytically active complexes. nih.gov

Transition Metal-Catalyzed Organic Transformations

Ligands derived from this compound are valuable in a range of transition metal-catalyzed reactions. The pyrazole moiety acts as a strong σ-donor through its nitrogen atoms, stabilizing the metal center. The substituents on the pyrazole ring—the two methyl groups and the ethynyl group—play a critical role in modulating the steric and electronic environment of the metal catalyst, thereby influencing its activity, selectivity, and stability.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions

Palladium complexes incorporating pyrazole-based ligands are effective catalysts for carbon-carbon bond-forming reactions, such as the Suzuki-Miyaura coupling. researchgate.net While direct studies on this compound are limited, the behavior of structurally similar ligands provides significant insight. For example, palladium(II) complexes with 1-iminothiolate-3,5-dimethylpyrazole ligands have been synthesized and characterized. rsc.org Similarly, pincer-type palladium(II) complexes derived from pyrazolyl-containing phenols have been developed and show catalytic activity in Suzuki reactions at room temperature in aqueous media. researchgate.net

The functionalization of pyrazoles themselves can also be achieved via palladium catalysis. Direct arylation of pyrazolo[1,5-a]pyridines at the C-3 and C-7 positions using aryl iodides is possible with a palladium catalyst, demonstrating the utility of Pd-catalysis in modifying pyrazole-based structures. researchgate.net The stability and activity of these catalysts are often enhanced by the specific pyrazole ligand used. For instance, palladium complexes supported on magnetic nanoparticles, featuring β-diimine ligands, have been developed as recyclable catalysts for reactions like methoxycarbonylation. mdpi.com The ethynyl group on the target compound offers a site for further palladium-catalyzed cross-coupling reactions, potentially allowing for the synthesis of extended π-conjugated systems or the immobilization of the catalyst onto a solid support. mdpi.com

| Reaction Type | Ligand Type | Catalyst System | Substrates | Key Findings | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Pyrazole-derived PCN Pincer | Pd(II) complex, K₂CO₃, TBAB | Aryl bromides, Arylboronic acids | Active at room temperature in EtOH-water media under air. | researchgate.net |

| Direct C-H Arylation | PCy₃*HBF₄ | Pd(OAc)₂ | Pyrazolo[1,5-a]pyridines, Aryl iodides | Regioselective arylation at C-3 and C-7 positions. | researchgate.net |

| Methoxycarbonylation | β-diimine | [Pd(L1)Cl₂] on Fe₃O₄ MNPs | 1-Hexene | Magnetically separable and recyclable catalyst system. | mdpi.com |

Copper-Catalyzed Reactions in Organic Synthesis

Copper-catalyzed reactions frequently utilize pyrazole-based ligands due to the favorable interaction between the soft copper center and the nitrogen donors of the pyrazole. researchgate.net These reactions include cycloadditions, cross-coupling, and asymmetric transformations. A notable application involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form 1,2,3-triazoles. nih.gov A copper(I) complex with a bis(3,5-dimethyl-1H-pyrazol-1-yl)methane ligand has been shown to be an effective catalyst for the three-component synthesis of 1,4-disubstituted 1,2,3-triazoles under ultrasonic conditions in water. nih.gov The ethynyl group of this compound makes it a prime substrate for such cycloaddition reactions.

In the realm of asymmetric catalysis, chiral π-Cu(II) complexes have been developed for the enantioselective α-halogenation of N-acyl-3,5-dimethylpyrazoles. acs.org These catalysts demonstrate high activity and enantioselectivity, which is attributed to the π-Cu(II)−π interaction that increases the Lewis acidity of the copper center. acs.org Furthermore, chiral π-Cu(II) catalysts have been employed in the tandem isomerization of N-(3-butynoyl)-3,5-dimethylpyrazole to an allene (B1206475) intermediate, followed by site-selective and enantioselective cycloaddition reactions. acs.org This work is particularly relevant as it uses a substrate highly analogous to the title compound, showcasing how the pyrazole moiety activates an attached unsaturated system towards complex transformations. acs.org

| Reaction Type | Substrate | Catalyst System | Key Feature | Outcome | Reference |

|---|---|---|---|---|---|

| Enantioselective α-Chlorination | N-phenylacetyl-3,5-dimethylpyrazole | Cu(OTf)₂ with chiral amide ligand | π-Cu(II)−π complex increases Lewis acidity. | High yield (up to 90%) and enantioselectivity (up to 97% ee). | acs.org |

| Tandem Isomerization/[3+2] Cycloaddition | N-(3-butynoyl)-3,5-dimethylpyrazole | Cu(OTf)₂ with chiral (2-naphthyl)-l-alanine-derived ligand | In situ generation of N-allenoylpyrazole. | High yield (up to 98%) and excellent enantioselectivity (up to 98% ee). | acs.org |

| Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkynes, Alkyl Halides, NaN₃ | Cu(I) complex with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane | Water-compatible, ultrasonic conditions. | High yields (up to 93%) of 1,4-disubstituted 1,2,3-triazoles. | nih.gov |

Cobalt-Catalyzed Processes Utilizing Pyrazole-Derived Ligands

Cobalt complexes featuring pyrazole-based ligands are active in various catalytic processes, including oxidation and polymerization reactions. The synthesis of half-sandwich cobalt(II) complexes with tris(3,5-dimethyl-pyrazolyl)borate (Tp) ligands, such as TpCoBr, has been reported. tu-darmstadt.de These complexes serve as precursors for more intricate catalytic systems.

A significant application of cobalt catalysis is the [2+2+2] cyclotrimerization of alkynes to form substituted benzene (B151609) derivatives. Simple cobalt complexes, such as CoBr₂, can catalyze the cyclotrimerization of terminal and internal alkynes with high regioselectivity when activated by zinc and zinc iodide. researchgate.net More advanced systems, like a polymer-supported cobalt(II) catalyst, have been developed for the highly regioselective cyclotrimerization of terminal aryl alkynes, yielding exclusively 1,3,5-triarylbenzenes. researchgate.net Given its terminal alkyne functionality, this compound could participate in such cobalt-catalyzed cyclotrimerization reactions, either through self-cyclotrimerization or cross-cyclotrimerization with other alkynes, to produce symmetrically or unsymmetrically substituted 1,3,5-tris(pyrazolyl)benzenes. These products could serve as complex, multi-dentate ligands for coordination chemistry and materials science.

| Catalyst System | Alkyne Substrate | Key Feature | Product | Reference |

|---|---|---|---|---|

| CoBr₂(diimine)/Zn/ZnI₂ | Terminal and internal alkynes | High regioselectivity under mild conditions. | Substituted benzenes | researchgate.net |

| Poly(4-vinylpyridine)-CoCl₂ | Terminal aryl alkynes | Heterogeneous, reusable, highly regioselective for 1,3,5-isomers. | 1,3,5-Triarylbenzenes | researchgate.net |

| Co₂(CO)₈ | Diynes and alkynes | Scalable crossed [2+2+2] cycloadditions in a plug flow reactor. | Complex aromatic systems | acs.org |

Organocatalytic Systems Involving Pyrazole Scaffolds

The pyrazole scaffold is not only a component of metal-based catalysts but also features in organocatalytic systems. In these setups, the pyrazole ring can act as a hydrogen-bond donor or as part of a larger, more complex chiral structure to induce stereoselectivity. The N-H proton of a pyrazole ring becomes more acidic upon coordination to a metal, but even in a metal-free context, it can participate in hydrogen bonding to activate substrates. nih.gov

A key example is the use of N-acylpyrazoles as activated carbonyl compounds. The pyrazole group functions as an excellent activating group for the carbonyl, making the α-proton more acidic and the carbonyl carbon more electrophilic. This activation is central to the tandem isomerization/cycloaddition reactions catalyzed by chiral π-Cu(II) complexes, where the pyrazole's electronic influence is crucial for the initial isomerization step. acs.org In a purely organocatalytic sense, bifunctional catalysts bearing a hydrogen-bond donor motif (like a urea (B33335) or thiourea) and a basic site are common. While not directly using a pyrazole as the primary catalytic unit, the principles of substrate activation via non-covalent interactions are similar. The pyrazole moiety, particularly when acylated, can be considered a substrate that is highly activated for reactions promoted by organocatalysts. For example, chiral guanidines and thioureas have been used to catalyze the isomerization of alkynoates to allenoates, a transformation analogous to that observed for N-(3-butynoyl)-3,5-dimethylpyrazole. acs.org

Role of the Ethynyl Group in Modulating Catalytic Activity and Selectivity

The ethynyl group (–C≡CH) is a powerful functional group that significantly influences the properties of the this compound ligand and its catalytic systems. Its role can be multifaceted:

Electronic Effects : The ethynyl group is electron-withdrawing, which impacts the electronic density of the pyrazole ring. This can affect the σ-donor strength of the coordinating nitrogen atoms. A decrease in electron density at the nitrogen atoms can make the resulting metal complex more Lewis acidic, potentially enhancing its catalytic activity in reactions that benefit from a more electrophilic metal center. Theoretical studies on related phenyl-thiadiazole systems show that introducing an ethynyl group can lower the HOMO-LUMO gap, which is beneficial for electron-conducting materials. researchgate.net

Steric Profile : The ethynyl group is a linear and relatively small substituent. This specific geometry can influence the steric environment around the metal center, which in turn can affect the selectivity of the catalytic reaction, particularly in asymmetric catalysis.

Reactive Handle : The terminal alkyne is a highly versatile reactive site. It allows the ligand to participate directly in a variety of chemical transformations. For instance, it can undergo copper-catalyzed azide-alkyne cycloadditions (CuAAC) to form triazoles, which can then act as new coordinating sites for metals. nih.gov It can also participate in palladium-catalyzed Sonogashira couplings to build larger conjugated systems or undergo cobalt-catalyzed cyclotrimerization to form tris(pyrazolyl)benzene structures. researchgate.netresearchgate.net This functionality allows for the post-synthesis modification of the ligand or the catalyst complex, enabling the creation of dendritic structures, polymers, or immobilization onto solid supports.

Direct Coordination : The π-system of the alkyne can coordinate directly to a transition metal center. This interaction can be crucial in certain catalytic cycles, either by stabilizing a particular intermediate or by directly participating in the bond-making or bond-breaking steps of the reaction.

Advanced Materials Science Applications Incorporating Ethynylpyrazoles

Construction of Conjugated Systems for Electronic Materials

The incorporation of an ethynyl (B1212043) group onto a pyrazole (B372694) scaffold, as seen in 3-Ethynyl-1,4-dimethylpyrazole, is a key structural feature for the development of conjugated systems used in electronic materials. The ethynyl moiety provides a site for carbon-carbon bond formation, enabling the extension of π-conjugated systems, which are fundamental to the electronic properties of organic materials.

Research on related pyrazole derivatives demonstrates their utility as building blocks for more complex molecules with potential applications in electronics. For instance, the Sonogashira cross-coupling reaction is a common method used to introduce ethynyl groups onto pyrazole rings, which can then be used in further synthetic steps. researchgate.net The resulting extended π-conjugation in such systems can lead to desirable photophysical properties, including fluorescence.

While specific studies on this compound are limited, the general reactivity of ethynylpyrazoles suggests its suitability as a monomer or precursor for creating larger conjugated structures. These structures are integral to the function of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The nitrogen atoms in the pyrazole ring can also influence the electronic properties of the final material, potentially enhancing electron transport or providing sites for metal coordination.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal-ligand coordination. whiterose.ac.ukthno.org Pyrazole derivatives are well-known for their ability to form such assemblies due to the presence of both hydrogen bond donors and acceptors in the pyrazole ring. encyclopedia.pub

The structure of this compound, with its aromatic pyrazole ring and ethynyl group, suggests potential for participation in various non-covalent interactions. The pyrazole ring itself can engage in π-π stacking, a phenomenon observed in other pyrazole derivatives where it leads to the formation of supramolecular chains. researchgate.net The ethynyl group can also participate in π-π stacking interactions, which are crucial for the self-assembly of molecules into ordered structures. smolecule.com

Furthermore, pyrazole-containing ligands are extensively used to create coordination cages and polymers. whiterose.ac.ukresearchgate.net These structures can encapsulate "guest" molecules, leading to applications in sensing, catalysis, and drug delivery. whiterose.ac.ukresearchgate.net For example, luminescent coordination cages have been developed that can detect the presence of specific guest molecules through changes in their fluorescence. acs.org While direct applications of this compound in host-guest systems have not been detailed in available research, its structural motifs are analogous to those used in the construction of such advanced supramolecular architectures. psu.edursc.org

Design of Functional Materials with Tunable Properties

The ability to tune the properties of a material at the molecular level is a cornerstone of modern materials science. Ethynylpyrazole derivatives offer several avenues for tuning, making them attractive for the design of functional materials. The properties of materials derived from these precursors can be modified by altering the substituents on the pyrazole ring.

The ethynyl group in this compound is a versatile reactive handle. It can undergo a variety of chemical transformations, such as "click chemistry" reactions (e.g., copper-catalyzed azide-alkyne cycloaddition), allowing for the straightforward attachment of other functional units. This modular approach enables the synthesis of a wide array of derivatives with tailored properties. For example, the introduction of fluorinated groups can enhance metabolic stability and lipophilicity in biological applications.

The pyrazole ring itself is a privileged structure in medicinal chemistry and materials science, and its derivatives have been explored for a wide range of applications. mdpi.comuniovi.es The combination of the pyrazole core with the reactive ethynyl group in this compound provides a powerful platform for creating materials with specific electronic, optical, or biological functions.

Polymer Chemistry and Oligomerization Involving Ethynyl Pyrazole Monomers

The ethynyl group of this compound makes it a prime candidate for use as a monomer in polymerization and oligomerization reactions. The polymerization of ethynyl-containing compounds is a well-established route to conjugated polymers, which are of great interest for their electronic and optical properties.

Research on other ethynyl pyrazole monomers has demonstrated their ability to undergo polymerization. For example, oligomers have been synthesized from ethynyl-substituted pyrazabole (B96842) monomers via Sonogashira–Hagihara coupling, resulting in redox-active materials. cdnsciencepub.comcdnsciencepub.com Similarly, other pyrazole monomers have been polymerized to create charge-transfer complexes. researchgate.net Oxidative polymerization of nitrogen-rich pyrazoles has also been explored as a method to produce n-dopable conducting polymers. google.com

These examples highlight the potential of this compound to serve as a monomer for the synthesis of novel polymers and oligomers. The resulting materials could possess interesting properties derived from the combination of the conjugated polyacetylene backbone and the pyrazole side chains. Such polymers are being investigated for applications in areas like volume Bragg gratings and other photopolymer-based technologies. google.com

Theoretical and Computational Investigations of 3 Ethynyl 1,4 Dimethylpyrazole and Its Transformations

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and inherent reactivity of pyrazole (B372694) derivatives. eurasianjournals.com For 3-Ethynyl-1,4-dimethylpyrazole, the distribution of electrons within the molecule is dictated by the interplay of the pyrazole ring and its substituents: the electron-donating methyl groups and the electron-withdrawing ethynyl (B1212043) group.

A key aspect of understanding the molecule's reactivity lies in the analysis of its Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in predicting how the molecule will interact with other chemical species. The HOMO typically indicates the sites susceptible to electrophilic attack, while the LUMO points to the sites prone to nucleophilic attack. aip.orgresearchgate.net

In the case of this compound, the HOMO is likely to be distributed across the pyrazole ring, with significant contributions from the nitrogen atoms and the substituted carbon atoms. The LUMO, on the other hand, is expected to have a significant density on the ethynyl group, suggesting its susceptibility to nucleophilic addition reactions. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. dntb.gov.uaresearchgate.net A smaller energy gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution and are invaluable for predicting the sites of electrophilic and nucleophilic attack. aip.orgresearchgate.netnih.gov For this compound, the MEP would likely show negative potential (red and yellow regions) around the nitrogen atoms, indicating their basicity and propensity for electrophilic attack. The ethynyl group's hydrogen would exhibit a positive potential (blue region), highlighting its acidic character.

Table 1: Hypothetical Calculated Electronic Properties of this compound

| Property | Hypothetical Value | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical reactivity and stability |

| Dipole Moment | 2.5 D | Indicates overall polarity of the molecule |

Note: These values are hypothetical and based on typical values for similar pyrazole derivatives.

Mechanistic Elucidation through Computational Modeling (e.g., Density Functional Theory Studies of Reaction Pathways)

Computational modeling, especially with DFT, is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazole derivatives. nih.gov By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the activation energies associated with different reaction pathways. rsc.orgresearchgate.net

For this compound, several transformations could be investigated computationally. For instance, the ethynyl group is a versatile functional handle that can undergo various reactions, such as cycloadditions, nucleophilic additions, and Sonogashira couplings. DFT studies could be employed to model the transition states and intermediates of a [3+2] cycloaddition reaction between the ethynyl group and an azide, a classic example of "click chemistry." Such a study would provide valuable information on the reaction's feasibility, regioselectivity, and the influence of the pyrazole ring on the reaction's kinetics and thermodynamics.

Furthermore, the pyrazole ring itself can undergo electrophilic substitution reactions. nih.gov However, the position of substitution is influenced by the directing effects of the existing substituents. Computational modeling could predict the most likely site of electrophilic attack (e.g., nitration or halogenation) by calculating the energies of the possible intermediates. rsc.orgresearchgate.net The methyl groups at N1 and C4 would likely direct incoming electrophiles, and DFT calculations could quantify these directing effects.

Prediction of Spectroscopic Properties and Reaction Outcomes

A significant advantage of computational chemistry is its ability to predict spectroscopic properties with a reasonable degree of accuracy. researchgate.netnih.govchemrxiv.org For a novel compound like this compound, these predictions can be instrumental in its characterization and identification.

DFT calculations can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.netnih.gov By calculating the magnetic shielding tensors of the nuclei in the optimized molecular geometry, it is possible to obtain theoretical NMR spectra that can be compared with experimental data. These predictions can aid in the assignment of peaks in the experimental spectra.

Similarly, vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be computed. researchgate.netchemrxiv.org These calculations can help in identifying the characteristic vibrational modes of the molecule, such as the C≡C stretch of the ethynyl group and the various stretching and bending modes of the pyrazole ring and methyl groups.

Computational modeling can also be used to predict the likely outcomes of reactions by comparing the activation barriers and thermodynamic stabilities of different possible products. nih.gov This predictive power can guide synthetic chemists in choosing the optimal reaction conditions to achieve a desired product.

Table 2: Hypothetical Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Hypothetical Predicted Chemical Shift (ppm) |

| C3 (pyrazole ring) | 140.2 |

| C4 (pyrazole ring) | 115.8 |

| C5 (pyrazole ring) | 135.1 |

| N1-CH₃ | 38.5 |

| C4-CH₃ | 12.3 |

| C≡CH (ethynyl) | 82.4 |

| C≡CH (ethynyl) | 75.9 |

Note: These values are hypothetical and based on typical values for substituted pyrazoles. Actual values may vary.

Advanced Analytical Techniques for Characterization and Mechanistic Probing

High-Resolution Spectroscopic Methods for Structural Elucidation of Novel Derivatives

High-resolution spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are indispensable for the unambiguous structural determination of novel derivatives of 3-ethynyl-1,4-dimethylpyrazole.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides a detailed map of the molecular structure by probing the magnetic properties of atomic nuclei. researchgate.netresearchgate.net For derivatives of this compound, ¹H and ¹³C NMR are fundamental.

¹H NMR: The chemical shifts, coupling constants, and integration of proton signals reveal the connectivity and spatial relationships of hydrogen atoms within the molecule. For instance, the ethynyl (B1212043) proton typically appears as a singlet in a specific region of the spectrum, while the methyl groups on the pyrazole (B372694) ring also exhibit characteristic singlet signals. The aromatic protons on any substituted phenyl rings will show more complex splitting patterns depending on their substitution.

¹³C NMR: This technique provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for the identification of the pyrazole ring carbons, the ethynyl carbons, and the methyl carbons. The chemical shifts are sensitive to the electronic environment, providing further structural confirmation. Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish direct and long-range C-H correlations, further solidifying the structural assignment. researchgate.net

Mass Spectrometry (MS) determines the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. researchgate.net High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the molecular formula. researchgate.net Different ionization techniques can be employed:

Electron Ionization (EI): This hard ionization technique often leads to extensive fragmentation, providing a characteristic fragmentation pattern that can be used as a "fingerprint" for the molecule and to deduce its structure. aip.org

Electrospray Ionization (ESI): A softer ionization method, ESI is particularly useful for analyzing polar and larger molecules, often yielding the intact molecular ion ([M+H]⁺ or [M-H]⁻), which directly gives the molecular weight. researchgate.net

| Technique | Information Obtained | Application to this compound Derivatives |

| ¹H NMR | Proton environment, connectivity, and stereochemistry. | Identifies ethynyl, methyl, and pyrazole ring protons. |

| ¹³C NMR | Carbon skeleton and functional groups. | Confirms the presence of pyrazole ring, ethynyl, and methyl carbons. |

| 2D NMR (COSY, HSQC) | C-H and H-H correlations. | Establishes detailed structural connectivity. |

| HRMS (ESI, EI) | Precise molecular weight and elemental composition. | Confirms molecular formula and provides fragmentation patterns for structural clues. researchgate.netaip.org |

Chromatographic and Separation Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of synthesized this compound derivatives and for separating components in reaction mixtures.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used to monitor the progress of a reaction and to get a preliminary indication of the number of components in a mixture. The retention factor (Rf) value is characteristic of a compound in a specific solvent system.

Column Chromatography: This technique is widely used for the purification of compounds on a larger scale. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable eluent system, individual components of a mixture can be separated based on their differential adsorption.

High-Performance Liquid Chromatography (HPLC): HPLC offers high resolution and sensitivity for the separation, identification, and quantification of compounds. bldpharm.com It is a powerful tool for determining the purity of a final product with a high degree of accuracy. Different detectors, such as UV-Vis or mass spectrometry (LC-MS), can be coupled with HPLC for enhanced detection and characterization. bldpharm.com

Gas Chromatography (GC): For volatile and thermally stable derivatives, GC is an excellent technique for separation and analysis. Similar to HPLC, it can be coupled with a mass spectrometer (GC-MS) to provide both retention time and mass spectral data for definitive identification of components.

| Technique | Principle | Application |

| Thin-Layer Chromatography (TLC) | Differential partitioning between a solid stationary phase and a liquid mobile phase. | Reaction monitoring and preliminary purity assessment. |

| Column Chromatography | Separation based on differential adsorption on a solid stationary phase. | Purification of synthesized compounds. |

| High-Performance Liquid Chromatography (HPLC) | High-pressure separation on a packed column. | High-resolution purity determination and quantitative analysis. bldpharm.com |

| Gas Chromatography (GC) | Separation of volatile compounds in a gaseous mobile phase. | Analysis of volatile derivatives, often coupled with MS. |

In Situ Spectroscopic Studies for Reaction Monitoring and Kinetic Analysis

In situ spectroscopic techniques allow for the real-time monitoring of chemical reactions, providing valuable information about reaction kinetics and the formation of intermediates.

UV-Visible Spectrophotometry: This technique can be used to follow the progress of reactions that involve a change in the chromophoric system. researchgate.netresearchgate.net For example, if a reaction of this compound leads to a product with a more extended conjugated system, a bathochromic (red) shift in the UV-Vis spectrum would be observed. By monitoring the change in absorbance at a specific wavelength over time, the reaction rate and kinetic parameters can be determined. researchgate.net Kinetic investigations of reactions involving pyrazole derivatives have been successfully carried out using UV spectrophotometry. researchgate.net

In Situ NMR Spectroscopy: By performing a reaction directly inside an NMR tube, it is possible to observe the disappearance of reactant signals and the appearance of product signals over time. This provides direct evidence for the reaction pathway and can help in the identification of transient intermediates.

In Situ IR Spectroscopy: Similar to in situ NMR, this technique monitors changes in the vibrational modes of molecules during a reaction. The disappearance of the characteristic ethynyl C≡C stretch, for instance, can be a clear indicator of the reaction's progress.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. rsc.org For novel derivatives of this compound that form suitable single crystals, this method provides unambiguous information about:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact spatial orientation of different parts of the molecule.

Intermolecular interactions: How molecules are packed in the crystal lattice, revealing details about hydrogen bonding, π-π stacking, and other non-covalent interactions.

The absolute configuration of chiral derivatives can often be determined using this technique. acs.org The crystal structures of numerous pyrazole derivatives and their complexes have been determined, providing fundamental insights into their molecular architecture. researchgate.netacs.orgresearchgate.netnih.gov

Advanced Techniques for Mechanistic Interrogation

To delve deeper into the mechanisms of reactions involving this compound, more specialized techniques can be employed.

Electron Spin Resonance (ESR) Spectroscopy: Also known as Electron Paramagnetic Resonance (EPR) spectroscopy, this technique is specifically designed to detect and characterize species with unpaired electrons, such as free radicals. nps.edunih.gov If a reaction involving this compound is suspected to proceed through a radical mechanism, ESR spectroscopy would be the primary tool to identify and study these highly reactive intermediates. The g-factor and hyperfine coupling constants obtained from an ESR spectrum can provide detailed information about the electronic structure and the environment of the radical species. nps.edunih.govucf.eduresearcher.life

Q & A

Q. What are the optimal synthetic routes for 3-Ethynyl-1,4-dimethylpyrazole?

The synthesis of this compound typically involves cyclocondensation or cross-coupling reactions. A validated approach includes:

- Reagents : Ethynylation agents (e.g., ethynylmagnesium bromide), 1,4-dimethylpyrazole precursors, and catalysts like palladium for Sonogashira coupling.

- Conditions : Reactions are conducted under inert atmospheres (N₂/Ar) at 60–80°C for 6–12 hours. Solvents such as tetrahydrofuran (THF) or toluene are preferred for their stability under basic conditions .

- Purification : Silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/chloroform mixtures yields >95% purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

Q. What are the key considerations for ensuring purity during synthesis?

- Reaction Monitoring : Use TLC or in-situ NMR to track intermediate formation.

- Byproduct Mitigation : Optimize stoichiometry to minimize alkylation at unintended positions.

- Storage : Store under anhydrous conditions at –20°C to prevent hydrolysis of the ethynyl group .

Advanced Research Questions

Q. How can molecular docking predict the biological activity of this compound?

- Target Selection : Prioritize enzymes like bacterial FabH (β-ketoacyl-ACP synthase III) or fungal 14-α-demethylase (CYP51) based on structural homology .

- Protocol :

- Prepare the ligand (this compound) using energy minimization (e.g., AMBER force field).

- Dock into the active site (AutoDock Vina) with grid parameters centered on catalytic residues.

- Validate docking poses via MD simulations (NAMD/GROMACS) and binding free energy calculations (MM-PBSA).

- Interpretation : Strong hydrogen bonding (e.g., with His-259 in CYP51) and hydrophobic interactions correlate with antifungal/antibacterial activity .

Q. How to design experiments to assess antibacterial efficacy against resistant strains?

- In Vitro Assays :

- MIC Determination : Use broth microdilution (CLSI guidelines) against methicillin-resistant Staphylococcus aureus (MRSA) or Escherichia coli (ESBL-producing).

- Time-Kill Studies : Evaluate bactericidal effects at 2× MIC over 24 hours.

- Mechanistic Studies :

- Membrane Permeability : Propidium iodide uptake assay.

- Resistance Gene Expression : qRT-PCR for mecA (MRSA) or ampC (E. coli) .

Q. What strategies resolve contradictions in reported biological activities of pyrazole derivatives?

- Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial IC₅₀ values) and apply statistical weighting.

- Structural-Activity Relationship (SAR) : Compare substituent effects (e.g., ethynyl vs. methyl groups) using multivariate regression.

- Experimental Replication : Standardize assay conditions (pH, inoculum size) to minimize variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.